PEG5-Bis(phosphonic acid diethyl ester)

Catalog No.
S538906
CAS No.
106338-06-1
M.F
C16H36O11P2
M. Wt
466.4
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PEG5-Bis(phosphonic acid diethyl ester)

CAS Number

106338-06-1

Product Name

PEG5-Bis(phosphonic acid diethyl ester)

IUPAC Name

2-[2-[2-(2-diethoxyphosphoryloxyethoxy)ethoxy]ethoxy]ethyl diethyl phosphate

Molecular Formula

C16H36O11P2

Molecular Weight

466.4

InChI

InChI=1S/C16H36O11P2/c1-5-22-28(17,23-6-2)26-15-13-20-11-9-19-10-12-21-14-16-27-29(18,24-7-3)25-8-4/h5-16H2,1-4H3

InChI Key

KZCBFKBFCCXNSF-UHFFFAOYSA-N

SMILES

CCOP(=O)(OCC)OCCOCCOCCOCCOP(=O)(OCC)OCC

Solubility

Soluble in DMSO

Synonyms

PEG5-bis(phosphonic acid diethyl ester)

Description

The exact mass of the compound PEG5-Bis(phosphonic acid diethyl ester) is 466.1733 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Metal Chelator:

  • The key functional groups in PEG5-Bis(phosphonic acid diethyl ester) are the phosphonic acid groups. These groups have a high affinity for binding to metal ions []. This chelating property makes PEG5-Bis(phosphonic acid diethyl ester) a valuable tool in various research applications. For instance, researchers can utilize it to:
    • Study metal ion interactions with biological molecules [].
    • Remove unwanted metal contaminants from solutions [].

Modulating Biomolecule Properties:

  • PEG5-Bis(phosphonic acid diethyl ester) possesses a hydrophilic PEG (polyethylene glycol) spacer arm linked to the phosphonic acid groups. PEG is known to increase water solubility and improve the biocompatibility of molecules []. By attaching PEG5-Bis(phosphonic acid diethyl ester) to other molecules, researchers can:
    • Enhance the water solubility of hydrophobic drugs or diagnostic agents, making them more suitable for biological applications [].
    • Prolong the circulation time of biomolecules in the body by reducing their interaction with cells and tissues [].

Surface Modification:

  • The combination of metal chelating phosphonic acid groups and a hydrophilic PEG chain makes PEG5-Bis(phosphonic acid diethyl ester) a potential candidate for surface modification []. Researchers can use it to:
    • Functionalize surfaces with metal binding sites for specific applications, such as biosensors or biocompatible implants [].

Bioconjugation Chemistry:

  • PEG5-Bis(phosphonic acid diethyl ester) can be a valuable linker molecule in bioconjugation chemistry []. The phosphonic acid groups can bind to a target molecule, while the PEG spacer arm can be used to attach another functional group, such as a targeting moiety or a therapeutic agent []. This allows researchers to create designer biomolecules with specific properties for targeted drug delivery or diagnostic imaging.

PEG5-Bis(phosphonic acid diethyl ester) is a chemical compound with the molecular formula C16H36O11P2 and a molecular weight of approximately 466.4 g/mol. It consists of a polyethylene glycol (PEG) backbone with two phosphonic acid diethyl ester functional groups. This structure imparts unique properties, such as increased solubility in aqueous environments, making it suitable for various biomedical applications.

The compound is classified as a non-cleavable linker, which is particularly useful in bioconjugation processes where stable connections between biomolecules are required. Its amphiphilic nature allows it to form lipid bilayers in water, facilitating the encapsulation of therapeutic agents .

The chemical behavior of PEG5-Bis(phosphonic acid diethyl ester) can be characterized by its ability to undergo hydrolysis, particularly under acidic or basic conditions. The phosphonic acid groups can react with nucleophiles, leading to the formation of various derivatives. Additionally, this compound can participate in coupling reactions with amines or alcohols, which is essential for its role in bioconjugation .

While specific biological activity data for PEG5-Bis(phosphonic acid diethyl ester) is limited, its structural characteristics suggest potential interactions with biological systems. The hydrophilic PEG component enhances biocompatibility and solubility, which are critical for drug delivery applications. The phosphonic acid groups may also facilitate binding to biological molecules, potentially influencing cellular uptake and distribution .

The synthesis of PEG5-Bis(phosphonic acid diethyl ester) typically involves the reaction of polyethylene glycol with phosphonic acid derivatives. A common method includes the following steps:

  • Protection of Hydroxyl Groups: The hydroxyl groups on the PEG chain may be protected to prevent unwanted reactions during synthesis.
  • Phosphorylation: The protected PEG is reacted with phosphonic acid diethyl ester under acidic conditions to introduce the phosphonic acid groups.
  • Deprotection: If protection was used, the final step involves deprotecting the hydroxyl groups to yield PEG5-Bis(phosphonic acid diethyl ester) .

PEG5-Bis(phosphonic acid diethyl ester) has several applications in the fields of biotechnology and pharmaceuticals:

  • Bioconjugation: It serves as a linker for attaching drugs or biomolecules to surfaces or other molecules.
  • Drug Delivery Systems: Its amphiphilic nature allows it to form micelles or liposomes for encapsulating therapeutic agents.
  • Diagnostic Agents: The compound can be utilized in the development of imaging agents due to its ability to bind with various biological molecules .

Interaction studies involving PEG5-Bis(phosphonic acid diethyl ester) primarily focus on its binding affinity with proteins and other biomolecules. These studies help elucidate its potential as a drug delivery vehicle and its effectiveness in bioconjugation applications. Preliminary findings suggest that the compound can enhance cellular uptake when conjugated with therapeutic agents, although detailed interaction profiles are still under investigation .

Several compounds share structural similarities with PEG5-Bis(phosphonic acid diethyl ester), including:

Comparison Table

CompoundUnique Features
PEG5-Bis(phosphonic acid diethyl ester)Non-cleavable linker; high solubility
PEG4-Bis(phosphonic acid diethyl ester)One less ethylene glycol unit; different properties
Bromo-PEG5-phosphonic acid diethyl esterAdditional bromo group; used in PROTAC synthesis
DSPE-PEG2000Commonly used in drug delivery; no phosphonic acids

The uniqueness of PEG5-Bis(phosphonic acid diethyl ester) lies in its dual functionality as both a hydrophilic linker and a stabilizing agent due to its phosphonic acid groups, which are not present in many similar compounds. This makes it particularly valuable in applications requiring stable bioconjugation .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.2

Exact Mass

466.1733

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-04-14
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.
2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.
5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.

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